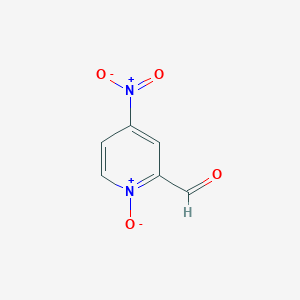
Bis(2-ethylhexyl) sulfate
Overview
Description
Bis(2-ethylhexyl) sulfate is an organic compound with the molecular formula C16H34O4S. It is a sulfate ester derived from 2-ethylhexanol and sulfuric acid. This compound is commonly used as a surfactant in various industrial applications due to its excellent emulsifying, wetting, and dispersing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl) sulfate typically involves the esterification of 2-ethylhexanol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
2C8H17OH+H2SO4→(C8H17O)2SO2+2H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous reactors where 2-ethylhexanol and sulfuric acid are fed in a controlled manner. The reaction mixture is then neutralized with a base, such as sodium hydroxide, to form the sodium salt of this compound, which is commonly used in various applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of sulfonic acids.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form 2-ethylhexanol and sulfuric acid.
Substitution: The sulfate group in this compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Sulfonic acids.
Hydrolysis: 2-ethylhexanol and sulfuric acid.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Bis(2-ethylhexyl) sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to disrupt cell membranes.
Medicine: Utilized in pharmaceutical formulations as an emulsifying agent.
Industry: Commonly used in the formulation of detergents, agrochemicals, and personal care products
Mechanism of Action
The primary mechanism of action of bis(2-ethylhexyl) sulfate is its ability to reduce surface tension. As an anionic surfactant, it works by adsorbing at the interface between water and oil, thereby stabilizing emulsions. This property is particularly useful in applications where the dispersion of hydrophobic substances in aqueous solutions is required .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate: A plasticizer used in the production of flexible polyvinyl chloride (PVC).
Bis(2-ethylhexyl) adipate: Another plasticizer with similar applications in the production of flexible plastics.
Bis(2-ethylhexyl) terephthalate: Used as an alternative plasticizer with a broad spectrum of applications in plasticization processes .
Uniqueness: Bis(2-ethylhexyl) sulfate is unique due to its strong surfactant properties, making it highly effective in emulsifying, wetting, and dispersing applications. Unlike plasticizers, which are primarily used to impart flexibility to plastics, this compound is valued for its ability to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions .
Properties
IUPAC Name |
bis(2-ethylhexyl) sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O4S/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGGIXIKFFHCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COS(=O)(=O)OCC(CC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623404 | |
| Record name | Bis(2-ethylhexyl) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65717-77-3 | |
| Record name | Bis(2-ethylhexyl) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B3055517.png)






![(3,9-Diethyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B3055527.png)

![[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B3055531.png)

![1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B3055536.png)
